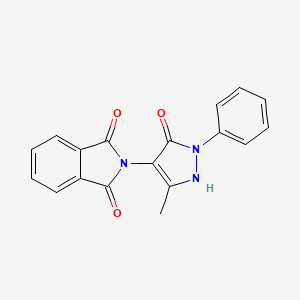
2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both pyrazole and isoindole moieties These structures are known for their diverse biological activities and are often found in various pharmacologically active compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes in the presence of a catalyst such as nano SnO2 under solvent-free conditions . This reaction is followed by cyclization to form the isoindole ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of eco-friendly catalysts and solvent-free conditions is emphasized to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenyl group can undergo electrophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions include various substituted pyrazole and isoindole derivatives, which can exhibit different pharmacological properties .
Applications De Recherche Scientifique
2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)phenylmethyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one: Similar structure with additional phenylmethyl and phenyl groups.
methyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate: Contains a methyl ester group instead of the isoindole moiety.
Uniqueness
The uniqueness of 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-isoindole-1,3(2H)-dione lies in its dual pyrazole and isoindole structure, which imparts a combination of biological activities not commonly found in other compounds. This makes it a valuable candidate for further research and development in various fields .
Propriétés
Formule moléculaire |
C18H13N3O3 |
|---|---|
Poids moléculaire |
319.3 g/mol |
Nom IUPAC |
2-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H13N3O3/c1-11-15(18(24)21(19-11)12-7-3-2-4-8-12)20-16(22)13-9-5-6-10-14(13)17(20)23/h2-10,19H,1H3 |
Clé InChI |
DPKGLGZLKQRAIO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-bromophenyl)butanamide](/img/structure/B12465497.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-ethylbutanamide](/img/structure/B12465500.png)
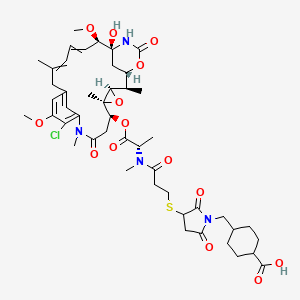
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(methanesulfonyloxy)-2-phenylpropanoate](/img/structure/B12465514.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]benzenesulfonamide](/img/structure/B12465516.png)

![2-{[(2,6-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B12465530.png)
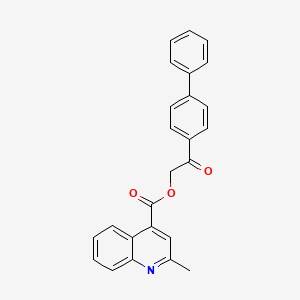
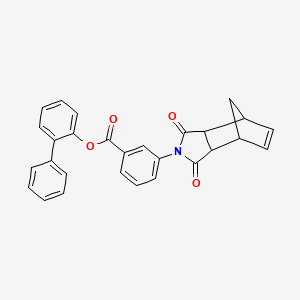
![2-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B12465537.png)
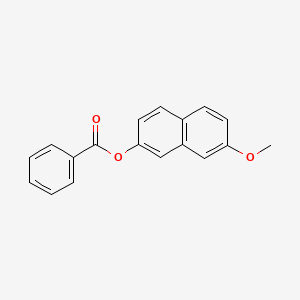
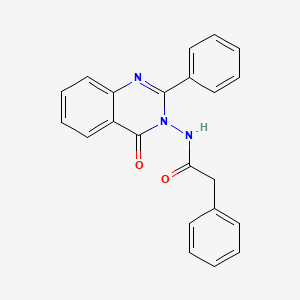
![1-{5-Bromopyrazolo[4,3-b]pyridin-1-yl}ethanone](/img/structure/B12465550.png)
![(1-Hydroxy-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undec-3-yl)methyl benzoate](/img/structure/B12465554.png)
